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Compound of Interest

Compound Name: TG 100572

Cat. No.: B1589755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TG 100572 is a potent, multi-targeted kinase inhibitor with significant utility in cell culture-based

research, particularly in the fields of oncology and angiogenesis. It exhibits inhibitory activity

against receptor tyrosine kinases (RTKs) and Src family kinases. Understanding the

appropriate concentration and application of TG 100572 is critical for obtaining reliable and

reproducible experimental results. These application notes provide detailed protocols and

recommended concentrations for the use of TG 100572 in various cell culture assays.

Mechanism of Action
TG 100572 exerts its biological effects by inhibiting the kinase activity of several key signaling

proteins involved in cell proliferation, survival, migration, and angiogenesis. Its primary targets

include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth

Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ),

and members of the Src family of non-receptor tyrosine kinases (Src, Fgr, Fyn, Hck, Lck, Lyn,

Yes).[1][2][3] By blocking the ATP-binding site of these kinases, TG 100572 prevents their

autophosphorylation and the subsequent activation of downstream signaling pathways.
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Target Kinase IC50 (nM)[1][2][4]

VEGFR1 2

VEGFR2 7

FGFR1 2

FGFR2 16

PDGFRβ 13

Fgr 5

Fyn 0.5

Hck 6

Lck 0.1

Lyn 0.4

Src 1

Yes 0.2

Table 2: Recommended Concentration Ranges for Cell-
Based Assays
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Assay Cell Type Example
Recommended
Concentration
Range

Notes

Cell Proliferation

Assay

Human Retinal

Microvascular

Endothelial Cells

(hRMVEC)[1]

2 nM - 5 µM

The ED50 for

inhibiting hRMVEC

proliferation is

approximately 610

nM.[1][2]

Western Blotting

(Phosphorylation

Inhibition)

VEGF-stimulated

Endothelial Cells
100 nM - 1 µM

Pre-treatment for 1-2

hours is

recommended before

stimulation.

Apoptosis Assay
Proliferating

Endothelial Cells[2]
500 nM - 2 µM

TG 100572 selectively

induces apoptosis in

rapidly proliferating

cells.[2]

Cell Migration Assay Endothelial Cells 100 nM - 1 µM

Titration is

recommended to

determine the optimal

inhibitory

concentration without

inducing significant

cell death.

Tube Formation Assay

Human Umbilical Vein

Endothelial Cells

(HUVEC)

100 nM - 1 µM
Assay duration is

typically 6-12 hours.

Experimental Protocols
Cell Proliferation Assay (XTT-based)
This protocol is adapted from a method used for human retinal microvascular endothelial cells

(hRMVEC).[1]

Materials:
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hRMVEC or other endothelial cell line

Complete growth medium (e.g., EGM-2)

96-well cell culture plates

TG 100572

Recombinant human VEGF (rhVEGF)

XTT labeling reagent

Electron-coupling reagent

Plate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth

medium.

Incubate for 24 hours at 37°C and 5% CO2.

Prepare serial dilutions of TG 100572 in cell culture medium containing 10% FBS, 50 µg/mL

heparin, and 50 ng/mL rhVEGF. A recommended starting range is 2 nM to 5 µM.[1] Include a

DMSO vehicle control.

Remove the medium from the wells and add 100 µL of the prepared TG 100572 dilutions or

control medium.

Incubate for 48 hours at 37°C and 5% CO2.[1]

Prepare the XTT labeling mixture according to the manufacturer's instructions.

Add 50 µL of the XTT labeling mixture to each well.

Incubate the plate for 4 hours at 37°C and 5% CO2.

Measure the absorbance at 450 nm using a plate reader.
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Cell Proliferation Assay Workflow
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Cell Proliferation Assay Workflow

Western Blotting for Inhibition of VEGFR2
Phosphorylation
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This protocol provides a general method to assess the inhibitory effect of TG 100572 on VEGF-

induced VEGFR2 phosphorylation.

Materials:

Endothelial cells (e.g., HUVEC)

Serum-free cell culture medium

TG 100572

Recombinant human VEGF-A

Ice-cold PBS

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Protocol:

Plate cells and grow to 80-90% confluency.

Serum-starve the cells for 4-6 hours.

Pre-treat the cells with TG 100572 (e.g., 100 nM, 500 nM, 1 µM) or DMSO vehicle control in

serum-free medium for 1-2 hours.
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Stimulate the cells with 50 ng/mL rhVEGF-A for 10-15 minutes.[5]

Immediately place the plate on ice and wash twice with ice-cold PBS.

Lyse the cells with RIPA buffer and collect the lysates.

Determine the protein concentration of each lysate using a BCA assay.

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

Load equal amounts of protein (20-30 µg) per lane and run the SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at

4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using a chemiluminescent substrate.

Strip the membrane and re-probe for total VEGFR2 and a loading control like GAPDH.
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VEGFR2 Signaling Inhibition by TG 100572

Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis induced by TG 100572 using Annexin V

staining and flow cytometry.

Materials:

Rapidly proliferating endothelial cells
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Complete growth medium

6-well cell culture plates

TG 100572

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Protocol:

Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with TG 100572 (e.g., 500 nM, 1 µM, 2 µM) or DMSO vehicle control. Include

a positive control for apoptosis (e.g., staurosporine).

Incubate for 24-48 hours.

Harvest the cells, including any floating cells in the medium.

Wash the cells with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell

suspension.

Incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Annexin V binding buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Cell Migration Assay (Transwell Assay)
This protocol outlines a method to assess the effect of TG 100572 on endothelial cell migration.

Materials:
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Endothelial cells

Transwell inserts (8 µm pore size)

24-well plates

Serum-free medium

Chemoattractant (e.g., VEGF or 10% FBS)

TG 100572

Cotton swabs

Fixation and staining solution (e.g., methanol and crystal violet)

Microscope

Protocol:

Serum-starve the cells for 4-6 hours.

Resuspend the cells in serum-free medium containing different concentrations of TG 100572
(e.g., 100 nM, 500 nM, 1 µM) or DMSO.

Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well

plate.

Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell

insert.

Incubate for 4-6 hours at 37°C and 5% CO2.

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

Fix the migrated cells on the lower surface of the membrane with methanol.

Stain the cells with crystal violet.
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Count the number of migrated cells in several random fields under a microscope.

Tube Formation Assay
This protocol is for evaluating the effect of TG 100572 on the in vitro formation of capillary-like

structures by endothelial cells.

Materials:

HUVEC or other endothelial cell line

Endothelial cell growth medium

Matrigel or other basement membrane extract

96-well plates

TG 100572

Calcein AM (optional, for visualization)

Microscope

Protocol:

Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

Harvest endothelial cells and resuspend them in medium containing different concentrations

of TG 100572 (e.g., 100 nM, 500 nM, 1 µM) or DMSO.

Seed the cells onto the solidified Matrigel at a density of 1.5 x 10^4 cells/well.

Incubate for 6-12 hours at 37°C and 5% CO2.

Visualize the tube formation using a microscope.
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Quantify the extent of tube formation by measuring parameters such as the number of

junctions, total tube length, or number of loops.

Solubility and Stability
TG 100572 is typically supplied as a solid. For cell culture experiments, it is recommended to

prepare a stock solution in DMSO. The hydrochloride salt form of TG 100572 generally has

better water solubility and stability.[1][2] Stock solutions can be stored at -20°C or -80°C for

several months. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute

the stock solution in cell culture medium to the final desired concentration. Ensure the final

DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced

cytotoxicity.

Disclaimer: These protocols are intended as a guide. Optimal conditions, including cell type,

seeding density, TG 100572 concentration, and incubation times, may need to be determined

empirically for your specific experimental setup. Always refer to the manufacturer's instructions

for specific reagents and kits. This information is for research use only and not for diagnostic or

therapeutic purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1589755#recommended-tg-100572-concentration-
for-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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